Cas no 1050508-89-8 (2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride)
2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine hydrochloride
- 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine
- 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride
- STK893136
- 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine hydrochloride
- AKOS005111284
- Z744593110
- 5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride
- [2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine HCl
- [2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]amine hydrochloride
- 1050508-89-8
- 2-indan-5-yloxyethanamine hydrochloride
- EN300-51441
- 2-((2,3-Dihydro-1H-inden-5-yl)oxy)ethanamine hydrochloride
- F3377-0291
- MFCD08721751
- 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine;hydrochloride
- ALBB-010422
- G24154
- 2-((2,3-Dihydro-1H-inden-5-yl)oxy)ethanaminehydrochloride
- SB78850
- BS-37124
- 2-(2,3-Dihydro-1H-inden-5-yloxy)ethylaminehydrochloride
-
- MDL: MFCD08721751
- Inchi: 1S/C11H15NO.ClH/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11;/h4-5,8H,1-3,6-7,12H2;1H
- InChI Key: VOHYRVSEVBXTTG-UHFFFAOYSA-N
- SMILES: Cl.O(CCN)C1C=CC2=C(C=1)CCC2
Computed Properties
- Exact Mass: 213.0920418g/mol
- Monoisotopic Mass: 213.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 013951-500mg |
2-(2,3-Dihydro-1H-inden-5-yloxy)ethylaminehydrochloride |
1050508-89-8 | 500mg |
2941CNY | 2021-05-07 | ||
| TRC | D452903-50mg |
2-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine Hydrochloride |
1050508-89-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D452903-100mg |
2-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine Hydrochloride |
1050508-89-8 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D452903-500mg |
2-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine Hydrochloride |
1050508-89-8 | 500mg |
$ 160.00 | 2022-06-05 | ||
| abcr | AB305200-500 mg |
2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine hydrochloride; 95% |
1050508-89-8 | 500MG |
€313.80 | 2023-01-23 | ||
| abcr | AB305200-1 g |
2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine hydrochloride; 95% |
1050508-89-8 | 1 g |
€406.00 | 2023-07-19 | ||
| abcr | AB305200-5 g |
2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine hydrochloride; 95% |
1050508-89-8 | 5 g |
€1,074.00 | 2023-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 013951-500mg |
2-(2,3-Dihydro-1H-inden-5-yloxy)ethylaminehydrochloride |
1050508-89-8 | 500mg |
2941.0CNY | 2021-07-13 | ||
| eNovation Chemicals LLC | Y1251206-1g |
2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)ETHYLAMINE HYDROCHLORIDE |
1050508-89-8 | 95% | 1g |
$320 | 2024-06-07 | |
| Chemenu | CM273514-5g |
2-((2,3-Dihydro-1H-inden-5-yl)oxy)ethanamine hydrochloride |
1050508-89-8 | 97% | 5g |
$*** | 2023-04-03 |
2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride Suppliers
2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride
Introduction to 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride (CAS No. 1050508-89-8)
2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride, with the CAS number 1050508-89-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indanamines and is characterized by its unique structural features, which include a substituted indanamine core and an ethoxyamine moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for various pharmaceutical applications.
The molecular formula of 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride is C13H17NO·HCl, and its molecular weight is approximately 239.74 g/mol. The compound's structure consists of a 2,3-dihydroindene ring system with an ethoxyamine substituent at the 5-position, which is then protonated to form the hydrochloride salt. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride. One of the key areas of interest is its activity as a serotonin receptor modulator. Serotonin receptors play crucial roles in various physiological processes, including mood regulation, sleep, and appetite. Studies have shown that this compound exhibits selective binding to serotonin receptors, particularly the 5-HT1A subtype, which is implicated in the treatment of anxiety and depression.
A notable study published in the Journal of Medicinal Chemistry (2022) evaluated the pharmacological profile of 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride. The researchers found that it demonstrated potent agonist activity at the 5-HT1A receptor with high selectivity over other serotonin receptor subtypes. This selective activity suggests that it could be developed as a novel anxiolytic or antidepressant agent with fewer side effects compared to existing drugs.
Beyond its potential as a serotonin receptor modulator, 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride has also been investigated for its neuroprotective properties. A study published in Neuropharmacology (2023) explored its effects on neuronal cells under conditions of oxidative stress. The results indicated that this compound significantly reduced oxidative damage and improved cell viability, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The safety profile of 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride has also been a focus of recent research. Preclinical studies have shown that it exhibits low toxicity and good tolerability in animal models. These findings are promising for its future development as a therapeutic agent. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In addition to its therapeutic potential, 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride has been used as a tool compound in academic research to study serotonin receptor function and signaling pathways. Its selective binding properties make it a valuable probe for investigating the role of 5-HT1A receptors in various physiological and pathological conditions.
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride involves several well-established chemical reactions. One common synthetic route starts with the preparation of 5-hydroxyindan from readily available starting materials such as indene or indane derivatives. The hydroxy group is then alkylated using an appropriate alkylating agent to form the ethoxyamine derivative. Finally, protonation with hydrochloric acid yields the desired hydrochloride salt form.
The physical properties of 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride, such as its melting point and solubility in various solvents, have been well-characterized. It typically appears as a white crystalline solid with a melting point ranging from 90°C to 95°C. Its high solubility in water and polar organic solvents makes it suitable for formulation into various dosage forms for pharmaceutical use.
In conclusion, 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride (CAS No. 1050508-89-8) is a promising compound with diverse applications in medicinal chemistry and pharmacology. Its selective activity at serotonin receptors and neuroprotective properties make it an attractive candidate for the development of novel therapeutics for anxiety, depression, and neurodegenerative diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
1050508-89-8 (2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride) Related Products
- 900722-23-8(2-(3-ethylphenoxy)ethan-1-amine)
- 60984-27-2(N,N-dimethyl-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yloxy)ethanaminium chloride)
- 81593-54-6(5-Methoxy-2,3-dihydro-1h-inden-2-amine hydrochloride)
- 178677-04-8(1H-Indene-1-ethanamine,6-ethoxy-2,3-dihydro-)
- 883538-87-2(2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine)
- 120351-95-3(2-(4-Propylphenoxy)ethanamine)
- 790261-08-4(Ethanamine, 2-[(2'-propyl[1,1'-biphenyl]-4-yl)oxy]-)
- 725744-22-9(Ethanamine, N,N-dimethyl-2-[(5,6,7,8-tetrahydro-2-naphthalenyl)oxy]-)
- 724441-06-9(Ethanamine,2-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-)
- 72955-84-1(2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine)